molecular formula C10H12FNO B596564 (4-(Allyloxy)-2-fluorophenyl)methanamine CAS No. 1233026-07-7

(4-(Allyloxy)-2-fluorophenyl)methanamine

Cat. No.: B596564
CAS No.: 1233026-07-7
M. Wt: 181.21
InChI Key: LHHXOTXAHZIVLW-UHFFFAOYSA-N
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Description

(4-(Allyloxy)-2-fluorophenyl)methanamine is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of an allyloxy group and a fluorine atom attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Allyloxy)-2-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-fluorobenzaldehyde and allyl bromide.

    Formation of Allyloxy Group: The first step involves the reaction of 4-hydroxy-2-fluorobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)-2-fluorobenzaldehyde.

    Reduction to Alcohol: The aldehyde group is then reduced to an alcohol using a reducing agent like sodium borohydride.

    Formation of Methanamine Group: The final step involves the conversion of the alcohol to the methanamine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Allyloxy)-2-fluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where the allyloxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(4-(Allyloxy)-2-fluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Allyloxy)-2-fluorophenyl)methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methoxy)-2-fluorophenyl)methanamine
  • (4-(Ethoxy)-2-fluorophenyl)methanamine
  • (4-(Propoxy)-2-fluorophenyl)methanamine

Uniqueness

(4-(Allyloxy)-2-fluorophenyl)methanamine is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

(4-(Allyloxy)-2-fluorophenyl)methanamine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by an allyloxy group attached to a para-fluorinated phenyl ring and a methanamine group. Its molecular formula includes carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The presence of the fluorine atom is significant as it can influence the compound’s reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Antidepressant Potential : Compounds with fluorinated phenylmethanamine structures have shown promise in modulating neurotransmitter systems, particularly serotonin pathways.
  • Neurotransmitter Modulation : The allyloxy group may enhance the interaction with neurotransmitter receptors, potentially leading to improved efficacy in treating mood disorders.
  • Antitumor Activity : Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. Notably, it has been shown to interact with serotonin receptors, specifically:

  • 5-HT2C Receptor : This receptor is implicated in mood regulation and appetite control. Compounds that act as agonists at this receptor may have therapeutic applications in treating depression and anxiety disorders .
  • COX Enzymes : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the structure of this compound can significantly alter its biological activity. Key findings include:

  • Allyloxy Group : The presence of the allyloxy group is associated with enhanced receptor binding affinity compared to other alkoxy substituents.
  • Fluorine Substitution : The para-position fluorine atom contributes to increased lipophilicity, potentially improving the compound's ability to cross biological membranes.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-FluorophenylmethanamineFluorinated phenyl ringAntidepressant potential
4-AllyloxyphenethylamineAllyloxy group on phenethylamineNeurotransmitter modulation
3-(Allyloxy)-2-fluorobenzylamineSimilar allyloxy and fluorine featuresAntitumor activity

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the effects of related fluorinated compounds on serotonin receptor modulation, demonstrating that certain derivatives could significantly enhance serotonin signaling pathways, which are critical for mood regulation .
  • Anti-inflammatory Effects : In vitro assays showed that some analogs exhibited potent inhibition of COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents. The IC50 values indicated strong activity compared to standard anti-inflammatory drugs like diclofenac .
  • Cancer Research : Preliminary investigations into the antitumor properties revealed that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential for further development as anticancer agents.

Properties

IUPAC Name

(2-fluoro-4-prop-2-enoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHXOTXAHZIVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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